molecular formula C30H46O6S B601972 Fulvestrant-Verunreinigung 2 CAS No. 1621885-80-0

Fulvestrant-Verunreinigung 2

Katalognummer: B601972
CAS-Nummer: 1621885-80-0
Molekulargewicht: 534.76
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Role in Drug Development

Fulvestrant Impurity 2 is critical in the development and validation of analytical methods for the quantification of fulvestrant and its impurities. The presence of impurities can affect the efficacy and safety profiles of pharmaceutical products. Therefore, understanding these impurities is essential for regulatory compliance and therapeutic effectiveness.

Analytical Method Development

  • Stability-Indicating Methods : Recent studies have developed ultra-performance liquid chromatography (UPLC) methods that are stability-indicating for fulvestrant. These methods allow for the separation and quantification of fulvestrant from its degradation products and impurities, including Fulvestrant Impurity 2. The UPLC method was validated to ensure robustness, precision, and accuracy in measuring fulvestrant levels amidst potential impurities .
  • Quality Control : Fulvestrant Impurity 2 is used in quality control processes to ensure that the levels of impurities remain within acceptable limits as defined by regulatory guidelines. This includes testing for organic impurities through high-performance liquid chromatography (HPLC) and assessing stability under various conditions .

Stability Studies

Stability studies are crucial in determining how different environmental factors affect the integrity of pharmaceutical compounds over time. Fulvestrant Impurity 2 has been included in several stability assessments to evaluate its impact on the overall stability of fulvestrant formulations.

  • Environmental Stress Testing : Studies have shown that fulvestrant formulations containing Fulvestrant Impurity 2 undergo specific degradation pathways when subjected to stress conditions such as temperature variations and humidity. Understanding these pathways helps in formulating more stable drug products .

Toxicological Assessments

The toxicological profile of Fulvestrant Impurity 2 is essential for evaluating its safety in drug formulations. Regulatory bodies require comprehensive toxicological data before approving any pharmaceutical product.

  • Toxicological Studies : Research has indicated that certain impurities, including Fulvestrant Impurity 2, can influence the overall safety profile of fulvestrant formulations. Toxicology studies help establish acceptable levels for these impurities based on their potential effects on human health .

Case Studies

Several case studies highlight the significance of monitoring and controlling Fulvestrant Impurity 2 during clinical trials and product development.

  • Case Study Example : A phase II study compared different dosing regimens of fulvestrant while monitoring impurity levels, including Fulvestrant Impurity 2. Results indicated that controlling impurity levels is vital for achieving predictable pharmacokinetic profiles and therapeutic outcomes .

Wirkmechanismus

Target of Action

Fulvestrant, also known as ICI 182,780, is a selective estrogen receptor down-regulator (SERD) . It primarily targets the estrogen receptors present in cancer cells . These receptors play a crucial role in the growth and proliferation of certain types of breast cancer cells .

Mode of Action

Fulvestrant competitively and reversibly binds to estrogen receptors . This binding leads to a unique mode of action where the estrogen receptors are downregulated . As a result, estrogen is no longer able to bind to these receptors , inhibiting the growth of estrogen-dependent breast cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by Fulvestrant is the estrogen signaling pathway . By downregulating the estrogen receptors, Fulvestrant disrupts this pathway, leading to a decrease in the proliferation of estrogen-dependent breast cancer cells .

Pharmacokinetics

Fulvestrant is administered intramuscularly . It is rapidly and extensively metabolized, with the major route of excretion being via the feces (~80-90%) . Less than 1% is excreted in the urine . The pharmacokinetic properties of Fulvestrant contribute to its bioavailability and therapeutic efficacy .

Result of Action

The result of Fulvestrant’s action is the inhibition of the growth of estrogen-dependent breast cancer cells . It has been shown to exhibit exceptionally effective antitumor activity in preclinical models of breast cancer . This success has been attributed to its robust SERD activity despite modest receptor downregulation in patient tumors .

Action Environment

The action of Fulvestrant can be influenced by environmental factors. For instance, the drug is formulated as an oily matrix and is administered as a long-acting intramuscular injection . This formulation and mode of administration can impact the drug’s action, efficacy, and stability . Furthermore, the use of clinically unachievable exposure levels of Fulvestrant as a benchmark in preclinical development of SERDs may negatively impact the selection of those molecules that are advanced for clinical development .

Analyse Chemischer Reaktionen

Fulvestrant Impurity 2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dimethylformamide, and catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Fulvestrant Impurity 2 can be compared with other similar compounds, such as:

Fulvestrant Impurity 2 is unique in its specific interaction with estrogen receptors and its role in the stability and efficacy of Fulvestrant formulations .

Biologische Aktivität

Fulvestrant, a selective estrogen receptor degrader (SERD), is primarily used in the treatment of hormone receptor-positive breast cancer. Its biological activity is influenced by various impurities, including Fulvestrant Impurity 2, which can affect its efficacy and safety profile. This article provides a detailed examination of the biological activity of Fulvestrant Impurity 2, supported by data tables, case studies, and research findings.

Overview of Fulvestrant and Its Impurities

Fulvestrant's mechanism involves downregulating estrogen receptors (ER) and degrading ERα, which is crucial for the growth of certain breast cancers. The synthesis of fulvestrant can yield various impurities, including Fulvestrant Impurity 2, which may arise during production or degradation processes. Understanding these impurities is essential for evaluating the drug's overall effectiveness and safety.

Fulvestrant Impurity 2 may exhibit varying degrees of biological activity compared to the parent compound. Studies have shown that fulvestrant effectively inhibits the growth of estrogen-dependent MCF-7 breast cancer cells but does not affect ER-negative cells like BT-20 . The specific effects of Fulvestrant Impurity 2 on ER signaling pathways remain less characterized but are crucial for understanding its potential impact on treatment outcomes.

Pharmacological Profile

  • Binding Affinity : Fulvestrant has an IC50 value of approximately 44.8 nM for rat uterine ER, indicating its potency in inhibiting estrogen-induced effects .
  • Tumor Growth Inhibition : In xenograft models, fulvestrant has demonstrated significant tumor growth inhibition at doses as low as 5 mg per animal . The role of impurities like Fulvestrant Impurity 2 in altering this response warrants further investigation.

Stability and Degradation Studies

A novel UPLC-PDA method was developed to analyze fulvestrant and its degradation products, including impurities. This method allows for the quantification and stability assessment of fulvestrant formulations under various stress conditions (e.g., acid/base exposure) and has shown that impurities can significantly affect drug stability and efficacy .

Stress Condition % Assay Purity Angle Purity Threshold
Unstressed100.41.9912.948
Acid (2 N HCl)104.02.2553.206
Base98.5--

Clinical Case Studies

Several clinical trials have explored the efficacy of fulvestrant in various settings:

  • Phase III Trials : In trials comparing fulvestrant with anastrozole in postmenopausal women with hormone-sensitive advanced breast cancer, fulvestrant demonstrated a clinical benefit rate (CBR) comparable to anastrozole but with a lower incidence of joint disorders (5.4% vs. 10.6%, p=0.0036) .
  • Combination Therapy : A recent study evaluated the combination of fulvestrant with enzalutamide in patients with metastatic ER+/HER2− breast cancer. The results indicated manageable side effects and a CBR24 of 25% among heavily pretreated patients .

Eigenschaften

CAS-Nummer

1621885-80-0

Molekularformel

C30H46O6S

Molekulargewicht

534.76

Reinheit

> 95%

Menge

Milligrams-Grams

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.